
1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl laurate: is a heterocyclic compound that belongs to the oxazole family. These compounds are known for their versatile chemical properties and significant biological activities. The unique structure of this compound makes it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl laurate typically involves a multi-step process. One common method includes the esterification of oxazole derivatives followed by substitution and cycloaddition reactions. These reactions are often carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve solvent-free conditions to enhance environmental friendliness and efficiency. Techniques such as one-pot synthesis are employed to streamline the process and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl laurate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry: In chemistry, 1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl laurate is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity and versatility make it a valuable building block for creating complex molecules.
Biology: In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with biological targets in specific ways, making it a subject of interest for drug development.
Medicine: In medicine, research focuses on the compound’s potential therapeutic applications. Studies have shown that derivatives of oxazole compounds can exhibit significant pharmacological activities, making them potential candidates for new drug development.
Industry: In industry, this compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in manufacturing processes.
Mechanism of Action
The mechanism of action of 1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl laurate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
1H,3H,5H-Oxazolo(3,4-c)oxazole: A related compound with similar chemical properties and reactivity.
Benzoxazole: Another heterocyclic compound with significant biological activities.
Oxazolidine: A bicyclic compound related to oxazole, studied for its unique chemical properties.
Uniqueness: 1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl laurate stands out due to its specific structure, which allows for unique interactions with biological targets.
Properties
CAS No. |
35576-05-7 |
|---|---|
Molecular Formula |
C18H33NO4 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-ylmethyl dodecanoate |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-17(20)23-14-18-12-21-15-19(18)16-22-13-18/h2-16H2,1H3 |
InChI Key |
QRHOVIGWDUTIHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC12COCN1COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
![3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13782080.png)

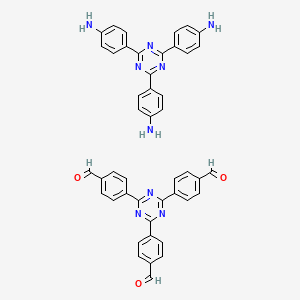
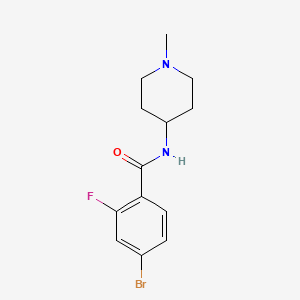
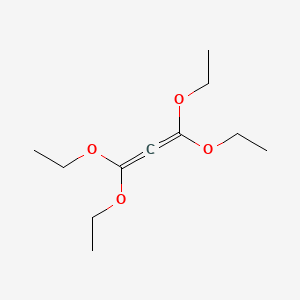

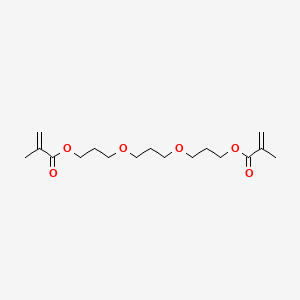
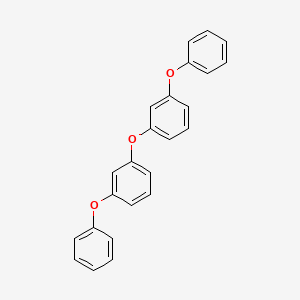
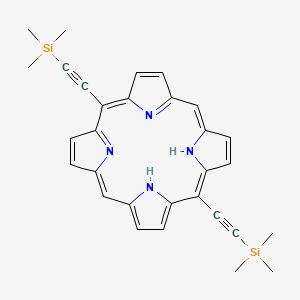
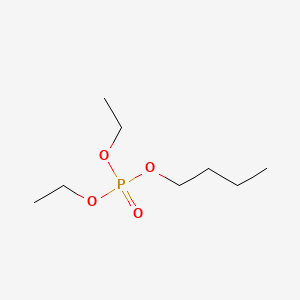
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782139.png)
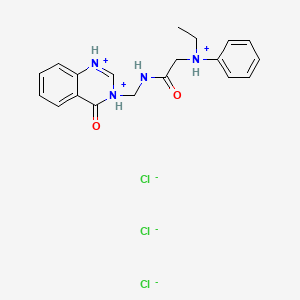
![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)
